molecular formula C19H23N7 B6475786 N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640828-46-0

N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475786
CAS No.: 2640828-46-0
M. Wt: 349.4 g/mol
InChI Key: UARVIUBSTUABQE-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with an ethylamine group at position 2 and a piperazine moiety at position 2. The piperazine ring is further linked to a 3-methylquinoxaline group, a bicyclic aromatic system known for its biological relevance in medicinal chemistry.

The compound’s synthesis likely involves coupling a pyrimidin-2-amine precursor with a functionalized piperazine-quinoxaline intermediate. Similar synthetic routes are documented for analogs, such as heating protocols for pyrimidine-piperazine derivatives or nucleophilic substitution reactions for pyrimidine-amine linkages .

Properties

IUPAC Name

N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-19-21-9-8-17(24-19)25-10-12-26(13-11-25)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARVIUBSTUABQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as methylglyoxal under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable base like sodium hydride.

    Pyrimidine Core Construction: The final step involves the coupling of the piperazine-quinoxaline intermediate with a pyrimidine derivative, such as 2-chloropyrimidine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the quinoxaline ring to a dihydroquinoxaline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline and pyrimidine moieties are known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidin-2-amine derivatives with piperazine-linked heterocycles.

Key Observations

Substituent Impact on Activity: The quinoxaline group in the target compound may enhance DNA intercalation or kinase binding compared to analogs with pyrazine (10c) or thiazole (9) .

Synthetic Efficiency :

  • The target compound’s synthesis is inferred to require multi-step protocols, similar to 10c (40% yield) or 10f (30% yield) . In contrast, nitro-triazole derivatives (2g, 2h) achieve higher yields (75–83%) due to optimized coupling conditions .

Thiazole-pyrimidine hybrids (e.g., compound 9) exhibit antimalarial activity, though low yields limit scalability .

Table 2: Functional Group Influence on Properties

Functional Group Example Compound Biological Implication
Quinoxaline Target Compound DNA intercalation, kinase inhibition
Nitro-triazole 2g Enhanced electrophilicity, antimicrobial potential
Thieno-pyrimidine SLC3033 Tyrosine kinase inhibition (e.g., EGFR, HER2)
Morpholine/Thiazole 9 Antimalarial activity (Plasmodium falciparum)

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